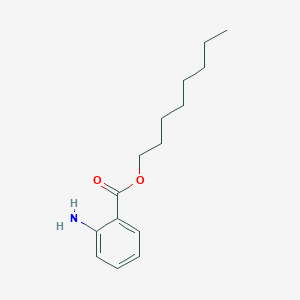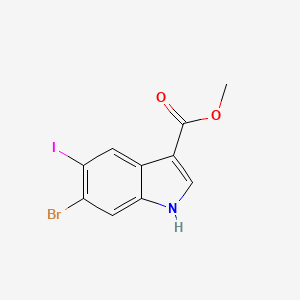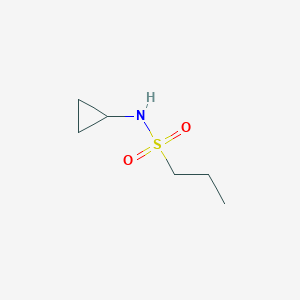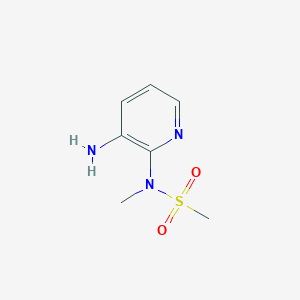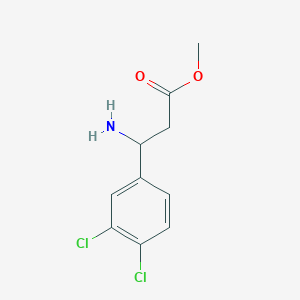
Benzenethiol, 4-isocyanato-
概要
説明
Benzenethiol, 4-isocyanato- is an organic compound characterized by the presence of both isocyanate and thiol functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-isocyanato- typically involves the reaction of 4-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group without affecting the thiol group. The general reaction can be represented as follows:
4-Aminobenzenethiol+Phosgene→Benzenethiol, 4-isocyanato-+HCl
Industrial Production Methods: In industrial settings, the production of Benzenethiol, 4-isocyanato- may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
化学反応の分析
Types of Reactions: Benzenethiol, 4-isocyanato- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ethanol or aniline can be used under mild conditions to form the corresponding substitution products.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Urethanes and Ureas: Formed by the reaction of the isocyanate group with alcohols or amines.
科学的研究の応用
Benzenethiol, 4-isocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of Benzenethiol, 4-isocyanato- involves its reactive isocyanate and thiol groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with other molecules.
Molecular Targets and Pathways:
Isocyanate Group: Targets nucleophilic sites in molecules, forming covalent bonds.
Thiol Group: Participates in redox reactions, influencing the redox state of biological systems.
類似化合物との比較
4-Isothiocyanatobenzene-1-thiol: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-Nitrobenzenethiol: Contains a nitro group instead of an isocyanate group.
4-Aminobenzenethiol: Precursor to Benzenethiol, 4-isocyanato- with an amino group.
Uniqueness: Benzenethiol, 4-isocyanato- is unique due to the presence of both isocyanate and thiol groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
54528-30-2 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
4-isocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
InChIキー |
BPZYWIXVIGKGSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C=O)S |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)
